4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
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Overview
Description
4-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound characterized by its bromine, fluorine, cyano, and benzothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under acidic conditions. Subsequent steps may include halogenation, cyanation, and amide formation.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine to a higher oxidation state.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with other groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Bromine derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The cyano and benzothiophene groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl derivatives
Other fluorinated benzamide compounds
Uniqueness: This compound is unique due to its combination of bromine, fluorine, and cyano groups on the benzothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-5-3-10(18)7-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSRPFNIQNOYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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